1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile is a complex organic compound that belongs to the class of naphthoyl derivatives This compound is characterized by the presence of a naphthalene ring fused to a quinoline structure, with a carbonitrile group attached
Vorbereitungsmethoden
The synthesis of 1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves multicomponent reactions utilizing 2-naphthol as a starting material. One common synthetic route includes the Knoevenagel condensation between an aldehyde and dimedone, followed by the reaction of 2-naphthol with the intermediate formed . Industrial production methods may involve similar multistep processes, optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The compound can participate in substitution reactions, particularly at the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other naphthoyl derivatives and quinoline-based compounds. Similar compounds include:
1-(2-Naphthoyl)-3,3,3-trifluoroacetone: Known for its luminescent properties and applications in materials science.
1,4-Dihydroxy-2-naphthoyl coenzyme A: Involved in the biosynthesis of vitamins K1 and K2. The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for diverse research applications.
Eigenschaften
Molekularformel |
C21H14N2O |
---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
1-(naphthalene-2-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C21H14N2O/c22-14-19-12-11-16-6-3-4-8-20(16)23(19)21(24)18-10-9-15-5-1-2-7-17(15)13-18/h1-13,19H |
InChI-Schlüssel |
BWUMWFLXVOSCQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N3C(C=CC4=CC=CC=C43)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.